molecular formula C10H17N3 B10852723 Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine

Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine

Cat. No.: B10852723
M. Wt: 179.26 g/mol
InChI Key: PYXYUOJSCYNCKM-UHFFFAOYSA-N
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Description

Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine is a heterocyclic compound that features an indazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-propyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

InChI

InChI=1S/C10H17N3/c1-2-5-11-9-3-4-10-8(6-9)7-12-13-10/h7,9,11H,2-6H2,1H3,(H,12,13)

InChI Key

PYXYUOJSCYNCKM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)C=NN2

Origin of Product

United States

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